2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. The presence of both pyrazole and pyrimidine rings in its structure makes it a versatile scaffold for various chemical transformations and applications .
Mechanism of Action
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications
Mode of Action
It’s known that the pyrazolo[1,5-a]pyrimidine family has tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These properties improve both the absorption and emission behaviors .
Biochemical Pathways
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Pharmacokinetics
The compound has a molecular weight of 201.15 , which may influence its bioavailability
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications , suggesting potential effects on light absorption and emission.
Action Environment
It’s known that the photophysical properties of related compounds in the pyrazolo[1,5-a]pyrimidine family can be tuned , suggesting potential sensitivity to environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, the family of compounds to which it belongs, have been identified as strategic compounds for optical applications . They exhibit tunable photophysical properties, and their absorption and emission behaviors can be improved by electron-donating groups at position 7 on the fused ring .
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can have significant inhibitory activity against certain enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in the substituents attached to the pyrazole and pyrimidine rings.
Pyrazolo[1,5-a]pyrimidines-based fluorophores: These compounds are designed for optical applications and exhibit tunable photophysical properties.
Uniqueness
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of methyl and trifluoromethyl groups, which enhance its chemical reactivity and photophysical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c1-5-4-7-12-3-2-6(8(9,10)11)14(7)13-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKKJVKNIYOZEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214425 | |
Record name | 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416860-46-3 | |
Record name | 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=416860-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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